An In-depth Technical Guide to D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2251) for Fibrinolysis Research
An In-depth Technical Guide to D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2251) for Fibrinolysis Research
This guide provides a comprehensive technical overview of D-Val-Phe-Lys 4-nitroanilide dihydrochloride, a widely utilized chromogenic substrate in fibrinolysis research. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical application of this critical reagent.
Introduction: The Role of D-Val-Phe-Lys 4-nitroanilide dihydrochloride in Fibrinolysis
D-Val-Phe-Lys 4-nitroanilide dihydrochloride, commonly known by its trade name S-2251, is a synthetic chromogenic substrate designed for the specific and sensitive measurement of plasmin and streptokinase-activated plasminogen activity.[1][2] Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, the physiological process responsible for the breakdown of fibrin clots.[3][4] The ability to accurately quantify plasmin activity is paramount in hemostasis and fibrinolysis research, as well as in the clinical monitoring of thrombolytic therapy.[1][5] This guide will delve into the core principles of S-2251, its mechanism of action, and provide detailed protocols for its application in key enzymatic assays.
Core Compound Characteristics
A thorough understanding of the chemical and physical properties of D-Val-Phe-Lys 4-nitroanilide dihydrochloride is essential for its proper handling, storage, and application in experimental settings.
Chemical Identity
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Chemical Name: H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride[6]
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Synonyms: D-Val-Leu-Lys-pNA dihydrochloride, D-VLK-pNA dihydrochloride, S-2251[7][8]
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CAS Number: 62354-43-2
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C23H38N6O5 · 2HCl |
| Molecular Weight | 551.51 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water ( > 40 mmol/L)[6] |
| Storage Temperature | -20°C |
Stability and Handling
The solid form of D-Val-Phe-Lys 4-nitroanilide dihydrochloride is stable until the expiration date when stored at 2-8°C and protected from light.[6] It is hygroscopic and should be kept in a dry environment.[6] A 3 mmol/L aqueous solution is stable for at least six months when stored at 2-8°C, although microbial contamination can lead to hydrolysis.[6]
Principle of Action: A Chromogenic Transformation
The utility of D-Val-Phe-Lys 4-nitroanilide dihydrochloride lies in its ability to act as a specific substrate for plasmin, a serine protease that preferentially cleaves peptide bonds C-terminal to lysine and arginine residues.[5] The tripeptide sequence, D-Val-Leu-Lys, mimics the natural cleavage site for plasmin.
The enzymatic reaction proceeds as follows:
H-D-Val-Leu-Lys-pNA + Plasmin → H-D-Val-Leu-Lys-OH + p-Nitroaniline (pNA)[6]
The cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) group releases the chromophore pNA.[4][7] This released pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.[6][7] The rate of pNA formation, measured as the change in absorbance at 405 nm per unit of time, is directly proportional to the plasmin activity in the sample.[4][6]
Caption: Enzymatic cleavage of S-2251 by plasmin.
Key Applications in Fibrinolysis Research
D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a versatile tool for studying the fibrinolytic system. Its primary applications include:
-
Determination of Plasmin Activity: Direct measurement of active plasmin in purified systems or biological samples.[3][9]
-
Determination of Plasminogen Concentration: Quantification of the inactive zymogen, plasminogen, after its activation to plasmin by an activator such as streptokinase or urokinase.[5][10]
-
Measurement of Antiplasmin Activity: Assessing the inhibitory capacity of plasma or other biological fluids against plasmin.[5]
-
Quantification of Plasminogen Activator Activity: Used in assays to determine the activity of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[10]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific experimental conditions and sample types.
Determination of Plasmin Activity
This protocol outlines the direct measurement of plasmin activity using D-Val-Phe-Lys 4-nitroanilide dihydrochloride.
Materials:
-
D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2251)
-
Tris buffer (0.05 M, pH 7.4)
-
Plasmin standard solution
-
Sample containing plasmin
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of S-2251: Dissolve 25 mg of S-2251 in sterile water to a final concentration of 3-4 mmol/L.[6]
-
Prepare the reaction buffer: 0.05 M Tris buffer, pH 7.4.
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
X µL of sample or plasmin standard
-
(100 - X) µL of Tris buffer
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 25 µL of the S-2251 stock solution to each well.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes.
-
Calculate the rate of reaction: Determine the change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time curve.
Caption: Workflow for plasmin activity determination.
Determination of Plasminogen Activity
This protocol involves the activation of plasminogen to plasmin, followed by the measurement of plasmin activity.[11]
Materials:
-
All materials from the Plasmin Activity Assay
-
Streptokinase solution
-
Plasminogen standard solution
-
Sample containing plasminogen
Procedure:
-
Prepare reagents: As in the plasmin activity assay.
-
Activate plasminogen: In a separate tube, mix the sample or plasminogen standard with a known concentration of streptokinase. Incubate at 37°C for a specified time (e.g., 10 minutes) to ensure complete activation of plasminogen to plasmin.
-
Set up the reaction: In a 96-well plate, add the activated plasminogen sample.
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add 25 µL of the S-2251 stock solution to each well.
-
Measure absorbance and calculate rate: Follow steps 6 and 7 from the Plasmin Activity Assay protocol.
Data Analysis and Interpretation
The enzymatic activity is calculated based on the rate of pNA formation. The molar extinction coefficient of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹.
The activity (in moles/L/min) can be calculated using the Beer-Lambert law:
Activity = (ΔA/min) / (ε * l)
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of pNA (10,600 M⁻¹cm⁻¹).
-
l is the path length of the cuvette or microplate well in cm.
For relative quantification, a standard curve can be generated using known concentrations of a plasmin or plasminogen standard.
Kinetic Parameters:
| Enzyme | Km Value (mol/L) |
| Human Plasmin | 3 x 10⁻⁴ |
| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ |
| Determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.[6] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | Spontaneous hydrolysis of S-2251, Contaminated reagents | Prepare fresh S-2251 solution, Use high-purity water and reagents, Run a reagent blank (no enzyme) to subtract background absorbance. |
| Low Signal | Low enzyme activity, Inactive enzyme, Incorrect pH or temperature | Increase sample concentration, Check enzyme storage and handling, Ensure optimal buffer pH and incubation temperature. |
| Non-linear Reaction Rate | Substrate depletion, Enzyme instability | Use a lower enzyme concentration or a shorter reaction time, Ensure the enzyme is stable under the assay conditions. |
| High Variability | Pipetting errors, Inconsistent incubation times | Use calibrated pipettes, Ensure consistent timing for all steps, Run replicates for all samples and standards. |
Safety and Handling Precautions
D-Val-Phe-Lys 4-nitroanilide dihydrochloride should be handled with care in a laboratory setting. It is important to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder by using a fume hood or a well-ventilated area.
-
Prevent contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2251) remains an indispensable tool for researchers investigating the complexities of the fibrinolytic system. Its specificity for plasmin, coupled with the simplicity and sensitivity of the chromogenic assay, allows for robust and reproducible quantification of key enzymatic activities. By understanding the fundamental principles and adhering to meticulous experimental technique, researchers can leverage the power of S-2251 to advance our knowledge of hemostasis, thrombosis, and related pathologies.
References
-
S-2251TM. .
-
Diapharma Group, Inc. Chromogenix S-2251 , Chromogenic Substrate For Plasmin Detection, Reliable For Fibrinolysis Studies, 25 mg - Fisher Scientific. .
-
CHROMOGENIC SUBSTRATE S-2251™. .
-
Chromogenix S-2251 - DiaPharma. .
-
S-2251™ | Chromogenic Substrates - Plasmin - CoaChrom Diagnostica. .
-
Plasmin and Streptokinase activated Plasmin Activity Method Sheet. .
-
Shimada H, Mori T, Takada A, Takada Y, Noda Y, Takai I, Kohda H, Nishimura T. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries. Thromb Haemost. 1981 Aug 28;46(2):507-10. .
-
Determination of PA activity of SKs by chromogenic assay using S‐2251... .
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Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride. .
-
S2251 chromogenic substrate - The Ukrainian Biochemical Journal. .
-
D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 - Sigma-Aldrich. .
-
QuantiChrom™ Plasmin Assay Kit - BioAssay Systems. .
-
D-Val-Leu-Lys-pNA dihydrochloride (Synonyms - MedchemExpress.com. .
-
D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma. .
-
D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma. .
-
D-Val-Leu-Lys 4-nitroanilide dihydrochloride plasmin substrate - MilliporeSigma. .
-
D-Val-Leu-Lys-pNA (CAS 63589-93-5) - Cayman Chemical. .
-
H-D-Val-Leu-Lys-pNA . 2HCl | CAS 62354-43-2 | AdipoGen Life Sciences - Biomol. .
-
PRODUCT INFORMATION - Cayman Chemical. .
-
D-Val-Leu-Lys 4-nitroanilide dihydrochloride plasmin substrate - Sigma-Aldrich. .
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- 2. CHROMOGENIC SUBSTRATE S-2251™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. H-D-Val-Leu-Lys-pNA . 2HCl | CAS 62354-43-2 | AdipoGen Life Sciences | Biomol.com [biomol.com]
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- 10. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
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